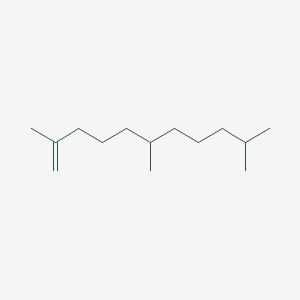
Urea, N-(4-hydroxyphenyl)-N'-(2-methylcyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of a hydroxyphenyl group and a methylcyclohexyl group, contribute to its distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- typically involves the reaction of 4-hydroxyaniline with 2-methylcyclohexyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts or additives may be used to enhance the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or other substituted aromatic compounds.
科学研究应用
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyphenyl group can form hydrogen bonds, while the urea linkage can participate in various interactions, contributing to its overall effect.
相似化合物的比较
Similar Compounds
- Urea, N-(4-hydroxyphenyl)-N’-(2-methylphenyl)-
- Urea, N-(4-hydroxyphenyl)-N’-(cyclohexyl)-
- Urea, N-(4-hydroxyphenyl)-N’-(2-ethylcyclohexyl)-
Uniqueness
The presence of the 2-methylcyclohexyl group in Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- imparts unique steric and electronic properties, distinguishing it from other similar compounds. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
属性
CAS 编号 |
25546-03-6 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
1-(4-hydroxyphenyl)-3-(2-methylcyclohexyl)urea |
InChI |
InChI=1S/C14H20N2O2/c1-10-4-2-3-5-13(10)16-14(18)15-11-6-8-12(17)9-7-11/h6-10,13,17H,2-5H2,1H3,(H2,15,16,18) |
InChI 键 |
FNKXEBHULGQFGM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1NC(=O)NC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)

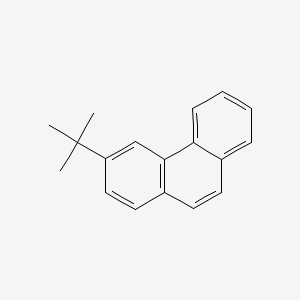
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
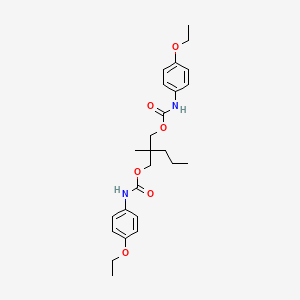
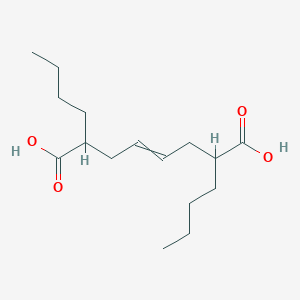
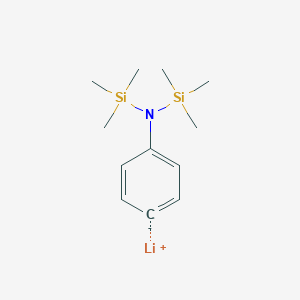
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
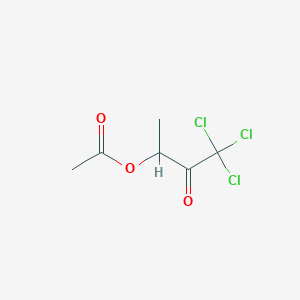
![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
